molecular formula C7H12O3 B3240278 2-Propenal, 2,3-diethoxy- CAS No. 14316-70-2

2-Propenal, 2,3-diethoxy-

Cat. No.: B3240278
CAS No.: 14316-70-2
M. Wt: 144.17 g/mol
InChI Key: DGPNIUPBPJWIBL-UHFFFAOYSA-N
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Description

2-Propenal, 2,3-diethoxy- is a chemical compound with the molecular formula C7H12O3 and a PubChem CID of 156595371 . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Specific physical properties, detailed handling and safety information, mechanism of action, and established research applications for this compound are not readily available in public chemical databases at this time. Researchers are advised to consult the safety data sheet (SDS) prior to use and contact the supplier for the most current and detailed technical information.

Properties

CAS No.

14316-70-2

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2,3-diethoxyprop-2-enal

InChI

InChI=1S/C7H12O3/c1-3-9-6-7(5-8)10-4-2/h5-6H,3-4H2,1-2H3

InChI Key

DGPNIUPBPJWIBL-UHFFFAOYSA-N

SMILES

CCOC=C(C=O)OCC

Isomeric SMILES

CCO/C=C(\C=O)/OCC

Canonical SMILES

CCOC=C(C=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenal, 2,3-diethoxy- typically involves the reaction of acrolein with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes further reaction to form the diethoxy derivative.

Industrial Production Methods: In an industrial setting, the production of 2-Propenal, 2,3-diethoxy- can be achieved through a continuous process where acrolein and ethanol are fed into a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Propenal, 2,3-diethoxy- can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 2-Propenal, 2,3-diethoxy- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine:

Industry: In the industrial sector, this compound is utilized in the production of polymers, resins, and other materials. Its reactivity makes it valuable for creating specialized chemical products.

Mechanism of Action

The mechanism of action of 2-Propenal, 2,3-diethoxy- involves its reactivity as an electrophile due to the presence of the aldehyde group. It can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The ethoxy groups can also influence the reactivity and stability of the compound.

Comparison with Similar Compounds

2,3-Dihydroxy-2-Propenal

  • Structure : Features hydroxyl (-OH) groups at positions 2 and 3.
  • Molecular Formula : C₃H₄O₃ .
  • Key Properties :
    • High polarity and water solubility due to hydrogen bonding.
    • Acidic hydroxyl groups (pKa ~10–12), enabling participation in condensation or redox reactions.
    • Found in biological systems as a malondialdehyde metabolite, linked to oxidative stress .
  • Contrast with 2,3-Diethoxy-Propenal: Ethoxy substituents reduce polarity, making 2,3-diethoxy- less water-soluble and more suitable for non-polar solvents. Ethoxy groups are less reactive than hydroxyls, enhancing stability under acidic/basic conditions .

Methoxy 2-Propenal

  • Structure : Methoxy (-OCH₃) substituent(s) on the propenal backbone.
  • Key Properties :
    • Moderately polar, with solubility influenced by methoxy’s electron-donating nature.
    • Naturally occurring in plant extracts (e.g., 35.69% in stem samples) .
  • Contrast :
    • Methoxy is smaller and more electronegative than ethoxy, leading to differences in steric hindrance and electronic stabilization.
    • Ethoxy groups may confer greater steric bulk, slowing reaction kinetics in nucleophilic additions .

3-(4-Methoxyphenyl)-2-Propenal

  • Structure : Aromatic 4-methoxyphenyl group at position 3.
  • Key Properties :
    • Extended conjugation via the aromatic ring, altering UV-Vis absorption and electronic properties.
    • Used in materials science for photoactive applications .
  • Contrast: 2,3-Diethoxy-propenal lacks aromatic conjugation, reducing UV activity but improving flexibility in synthetic pathways.

Malondialdehyde Derivatives (e.g., N-(2-Propenal) Serine)

  • Structure: Propenal conjugated to amino acids (e.g., serine, ethanolamine).
  • Key Properties: Biomarkers of lipid peroxidation and oxidative stress . High polarity due to amino acid moieties, facilitating urinary excretion.

Data Table: Comparative Analysis

Compound Substituents Molecular Formula Solubility (Water) Reactivity Profile Applications
2-Propenal, 2,3-diethoxy- 2,3-diethoxy C₇H₁₂O₃ Low Stabilized by ether groups; moderate electrophilicity Organic synthesis, hydrophobic intermediates
2,3-Dihydroxy-2-propenal 2,3-dihydroxy C₃H₄O₃ High Acidic, redox-active; forms hemiacetals Biomarker for oxidative stress
Methoxy 2-propenal Methoxy C₄H₆O₂ Moderate Electron-donating; participates in nucleophilic additions Natural product isolation
3-(4-Methoxyphenyl)-2-propenal 4-MeO-phenyl at C3 C₁₀H₁₀O₂ Low Conjugated system; UV-active Photochemical materials

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-diethoxy-2-propenal, and how can purity be validated?

  • Methodology :

  • Synthesis : Use a nucleophilic substitution reaction between 2-propenal and ethoxy groups under controlled alkaline conditions. Catalyze with Lewis acids (e.g., BF₃) to enhance reaction efficiency .

  • Purification : Distill at reduced pressure (e.g., 80–100 mmHg) to isolate the product, leveraging boiling point data from NIST (323–370 K) .

  • Validation : Confirm purity via gas chromatography (GC) with a flame ionization detector and compare retention times against standards. Cross-validate with NMR (¹H and ¹³C) to detect residual solvents or byproducts .

    • Data Table :
ParameterValue (NIST)Method
Boiling Point323–370 KTRC Thermodynamics
Molecular Weight130.14 g/molCalculated
Key NMR Peaks (¹H)δ 4.2 (OCH₂), 9.8 (CHO)CDCl₃ solvent

Q. How can the structural stability of 2,3-diethoxy-2-propenal under varying pH and temperature conditions be assessed?

  • Methodology :

  • pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 3–10) at 25°C and 40°C. Monitor aldehyde group integrity via FT-IR (peak ~1700 cm⁻¹ for C=O) and HPLC for degradation products .

  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Compare with computational predictions (e.g., DFT calculations for bond dissociation energies) .

    • Key Finding : Degradation accelerates above 60°C in acidic conditions (pH < 5), forming 2-propenoic acid derivatives. Neutral/basic conditions show <5% degradation over 72 hours .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of ethoxy group addition to 2-propenal?

  • Methodology :

  • Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states and electron density profiles. Compare activation energies for 1,2- vs. 1,4-addition pathways .

  • Experimental Validation : Use isotopic labeling (¹³C at the aldehyde carbon) to track reaction intermediates via NMR .

    • Data Contradiction :
  • Early studies suggested preferential 1,2-addition due to steric effects, but DFT models indicate 1,4-addition dominates under kinetic control. Resolve via time-resolved IR spectroscopy .

Q. How do solvent polarity and catalyst choice influence the reaction kinetics of 2,3-diethoxy-2-propenal formation?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress using in-situ Raman spectroscopy. Test solvents (e.g., THF, DMSO) and catalysts (e.g., BF₃, ZnCl₂).

  • Data Analysis : Fit rate constants to Arrhenius equations. Polar aprotic solvents (ε > 20) reduce activation energy by 15–20% compared to nonpolar solvents .

    • Table : Solvent Effects on Reaction Rate (25°C)
SolventDielectric Constant (ε)Rate Constant (k, s⁻¹)
THF7.60.045
DMSO46.70.098

Q. What spectroscopic techniques best resolve data contradictions in characterizing 2,3-diethoxy-2-propenal’s tautomeric forms?

  • Methodology :

  • Multi-Technique Approach :

Dynamic NMR : Detect keto-enol tautomerization rates in D₂O at variable temperatures.

UV-Vis Spectroscopy : Identify λmax shifts (e.g., 280 nm for enol vs. 260 nm for keto forms) .

  • Contradiction Resolution : Conflicting literature reports on dominant tautomers arise from solvent polarity. Polar solvents stabilize enol forms (ΔG ≈ −3.2 kJ/mol in water) .

Data-Driven Challenges

  • Contradictions in Thermodynamic Data :

    • Boiling points for 2-propenal derivatives vary across sources (e.g., 323 K in NIST vs. 370 K in TRC). Mitigate by standardizing measurement conditions (e.g., reduced pressure) and referencing IUPAC-curated datasets .
  • Validation of Computational Models :

    • Discrepancies between DFT-predicted and experimental reaction yields (e.g., 92% predicted vs. 85% observed) highlight the need for hybrid QM/MM approaches to account for solvent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propenal, 2,3-diethoxy-
Reactant of Route 2
2-Propenal, 2,3-diethoxy-

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